molecular formula C8H16O5S2 B1377314 3-Methanesulfonylcyclohexyl methanesulfonate CAS No. 1384428-89-0

3-Methanesulfonylcyclohexyl methanesulfonate

Cat. No. B1377314
CAS RN: 1384428-89-0
M. Wt: 256.3 g/mol
InChI Key: WTAQJAJJNNJOPU-UHFFFAOYSA-N
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Description

3-Methanesulfonylcyclohexyl methanesulfonate is a chemical compound with the molecular formula C8H16O5S2 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of related compounds like methyl methanesulfonate has been optimized using methods based on density functional theory, coupled cluster, and Moller−Plesset second order perturbation theory (MP2) .

Scientific Research Applications

  • Oxidation Reactions and Radical Chemistry : Research has shown that methanesulfinic acid, a related compound, reacts with hydroxyl radicals, forming methanesulfonyl radicals. These radicals are significant in various chemical reactions, including oxidation processes. This insight is crucial for understanding the reactivity and potential applications of methanesulfonyl compounds in radical chemistry (Flyunt et al., 2001).

  • Microbial Metabolism and Environmental Chemistry : Methanesulfonic acid, closely related to the compound , plays a key role in the biogeochemical cycling of sulfur. It is metabolized by various aerobic bacteria, highlighting its environmental significance and potential applications in microbiology and environmental sciences (Kelly & Murrell, 1999).

  • Electrochemical Studies : The electrochemical behavior of Cr(III)/Cr(II) in aqueous methanesulfonate solutions has been studied. Understanding the electroreduction process of Cr(III) in methanesulfonate electrolytes provides insights into potential applications in electrochemistry and material sciences (Protsenko et al., 2011).

  • Atmospheric Chemistry : Methanesulfonates, including derivatives like the compound , are significant in atmospheric chemistry. They are formed from the oxidation of dimethyl sulfide and can undergo further chemical transformations, playing a role in atmospheric processes (Kwong et al., 2018).

  • Catalysis in Chemical Reactions : Methanesulfonates have been studied as catalysts in various chemical reactions, such as the esterification of carboxylic acids. This indicates the potential use of methanesulfonates in catalysis and organic synthesis (Jiang, 2005).

  • Sulfonation Processes : The direct sulfonation of methane to methanesulfonic acid using catalysts and different reaction conditions has been explored, showcasing the significance of methanesulfonates in industrial chemistry (Mukhopadhyay & Bell, 2004).

  • Chemical Synthesis : Methanesulfonates are utilized in the synthesis of complex molecules, indicating their role as intermediates in synthetic chemistry. For example, they have been used in the synthesis of chromone-based compounds, which are of interest in medicinal chemistry (Zhou et al., 2021).

Safety and Hazards

The safety data sheet for methyl methanesulfonate, a related compound, indicates that it is toxic if swallowed, causes skin irritation, may cause genetic defects, and may cause cancer .

Future Directions

The global production of methanesulfonic acid is expected to increase rapidly in the near future due to the industrialization of a new sustainable synthesis process and its many applications .

properties

IUPAC Name

(3-methylsulfonylcyclohexyl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5S2/c1-14(9,10)8-5-3-4-7(6-8)13-15(2,11)12/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAQJAJJNNJOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCCC(C1)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601216288
Record name Cyclohexanol, 3-(methylsulfonyl)-, 1-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601216288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methanesulfonylcyclohexyl methanesulfonate

CAS RN

1384428-89-0
Record name Cyclohexanol, 3-(methylsulfonyl)-, 1-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384428-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanol, 3-(methylsulfonyl)-, 1-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601216288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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